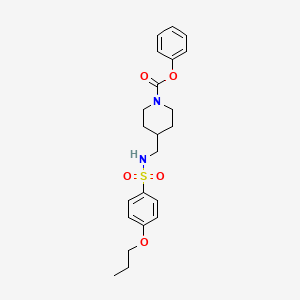

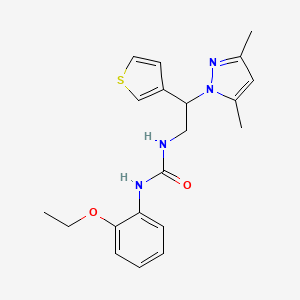

![molecular formula C19H23N7O B2637237 1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one CAS No. 920217-83-0](/img/structure/B2637237.png)

1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one” belongs to the class of triazolopyrimidines . Triazolopyrimidines are heterocyclic compounds that have been widely used in the synthesis of various pharmacophores . They display a broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity .

Synthesis Analysis

The synthesis of similar triazolopyrimidines involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . Another method involves a three-step reaction sequence, which includes an atom-economical, one-pot, three-step cascade process engaging five reactive centers .Molecular Structure Analysis

The molecular structure of similar compounds is established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible . The stereochemistry and relative configurations of the synthesized compounds are determined by 1D and 2D NMR spectroscopy and X-ray crystallography .Chemical Reactions Analysis

The chemical reactions of similar compounds involve nucleophilic substitution and addition reactions . For instance, nucleophilic reagents react with 3-phenyl-3H-1, 2, 3-triazolo [4, 5-d]-pyrimidine-7-carbonitrile in two ways, depending on the nature of the reagent .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are determined using various techniques such as melting point determination, IR spectroscopy, and NMR spectroscopy .科学的研究の応用

Antagonistic and Anticancer Properties

The synthesis and study of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, including compounds related to the specified chemical structure, have demonstrated potent 5-HT2 antagonist activities. These compounds have shown a promising avenue for therapeutic applications, particularly in conditions where 5-HT2 receptor antagonism is beneficial. Compound 7b, for example, showed potent 5-HT2 antagonist activity, exceeding that of known compounds like ritanserin, without exhibiting alpha 1 antagonist activity in vivo (Watanabe et al., 1992).

Another research direction involves the development of heterocyclic compounds for anticancer activities. A compound designed using a multi-step synthesis approach was evaluated against human bone cancer cell lines, showing potential as an anticancer agent. The compound's synthesis and in vitro anticancer activities were thoroughly investigated, highlighting its promise in cancer treatment (Lv et al., 2019).

Antimicrobial and Antibacterial Effects

Several studies have focused on the synthesis of new fused heterocycles with expected microbiological activity. The reactions involved in creating these compounds, such as cyclocondensation reactions with hydrazonoyl chlorides, have led to the development of molecules with moderate activity against various bacterial species. This suggests a potential role for these compounds in addressing microbial resistance (Mohamed et al., 2017).

作用機序

将来の方向性

特性

IUPAC Name |

1-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]pentan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N7O/c1-2-3-9-16(27)24-10-12-25(13-11-24)18-17-19(21-14-20-18)26(23-22-17)15-7-5-4-6-8-15/h4-8,14H,2-3,9-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAUDBXYQODZDCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[2-(2-chloro-6-fluorophenyl)ethyl]-1H-1,2,3,4-tetrazole](/img/structure/B2637157.png)

![5-((4-(4-Fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2637164.png)

![3-Chloro-2-{4-[(4-chlorobenzyl)oxy]benzyl}-5-(trifluoromethyl)pyridine](/img/structure/B2637167.png)

![{[7-(4-Ethoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetonitrile](/img/structure/B2637169.png)

![(6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone](/img/structure/B2637170.png)

![4-[(E)-{[3-methoxy-4-(2-phenylethoxy)phenyl]methylidene}amino]-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2637173.png)

![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(3-fluoro-4-methylphenyl)oxalamide](/img/structure/B2637174.png)

![2-[(Tetrahydro-furan-2-carbonyl)-amino]-benzoic acid](/img/structure/B2637176.png)

![4-(2,5-Dimethylphenyl)benzo[d]1,2-oxazin-1-one](/img/structure/B2637177.png)